molecular formula C11H10BrNO B13269832 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one

6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one

Cat. No.: B13269832
M. Wt: 252.11 g/mol
InChI Key: BDQVLHKUILNWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and ethyl substitutions, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one typically involves the reaction of 2-ethyl aniline with bromine in the presence of a suitable solvent. The reaction proceeds through electrophilic aromatic substitution, followed by cyclization to form the quinoline ring. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other nucleophiles like fluoride or chloride.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, acetonitrile, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Potassium fluoride, dimethyl sulfoxide, elevated temperatures.

Major Products:

Scientific Research Applications

6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

  • 6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one
  • 8-Bromo-3,4-dihydroquinolin-2(1H)-one
  • 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one

Comparison: Compared to these similar compounds, 6-Bromo-8-ethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and ethyl groups at specific positions on the quinoline ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-8-ethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10BrNO/c1-2-7-5-8(12)6-9-10(14)3-4-13-11(7)9/h3-6H,2H2,1H3,(H,13,14)

InChI Key

BDQVLHKUILNWJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=O)C=CN2

Origin of Product

United States

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